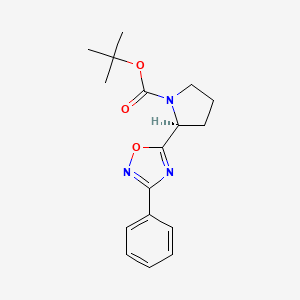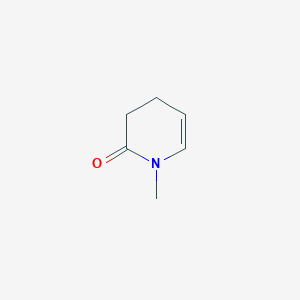
1-methyl-3,4-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,4-dihydropyridin-2(1H)-one is a chemical compound belonging to the class of 3,4-dihydropyridin-2(1H)-ones. This compound is characterized by its pyridine ring structure with a methyl group at the 1-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.
Comparaison Avec Des Composés Similaires
1-Methyl-3,4-dihydropyridin-2(1H)-one is similar to other 3,4-dihydropyridin-2(1H)-ones, such as 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyridin-2(1H)-thiones These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one
3,4-Dihydropyridin-2(1H)-thione
3,4-Dihydropyridin-2(1H)-one derivatives
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3 |
Clé InChI |
FPCRCXWDVCFANZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


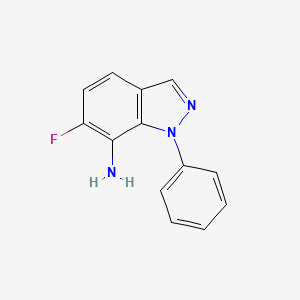

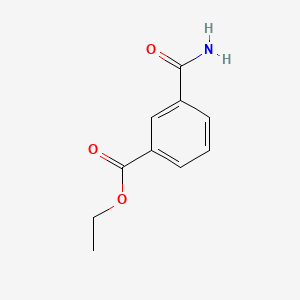
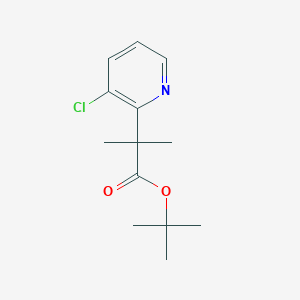

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
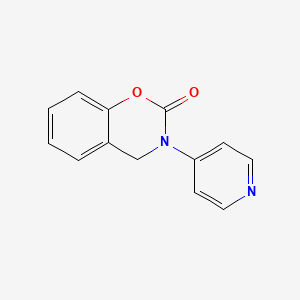
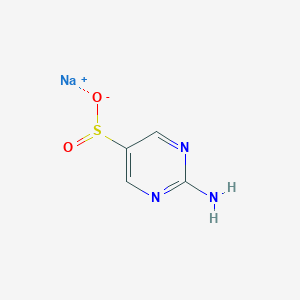
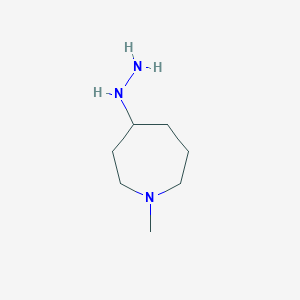
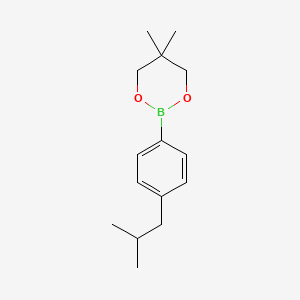
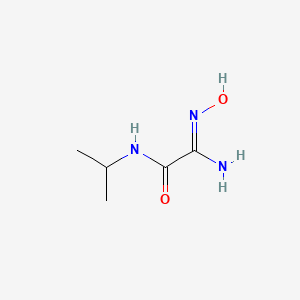
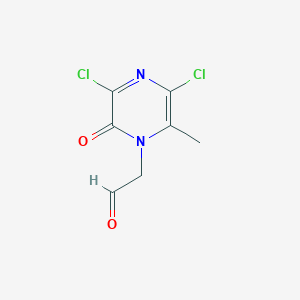
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
